molecular formula C12H13N5O3 B555442 H-His-pNA CAS No. 70324-65-1

H-His-pNA

Cat. No.: B555442
CAS No.: 70324-65-1
M. Wt: 275.26 g/mol
InChI Key: BCUATUQRWYXUCA-NSHDSACASA-N
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Mechanism of Action

Target of Action

L-Histidine 4-nitroanilide primarily targets enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in the hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline .

Mode of Action

The mode of action for L-Histidine 4-nitroanilide involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . This hydrolysis results in the release of 4-nitroaniline , which can be detected spectrophotometrically at 410 nm .

Biochemical Pathways

L-Histidine 4-nitroanilide affects the L-histidine biosynthetic pathway . In this pathway, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition . The elimination of the feedback inhibition of HisG by the L-histidine end product is an important step that enables the oversynthesis of L-histidine in breeding strains .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability would be influenced by the presence and activity of specific enzymes such as chymotrypsin, trypsin, and elastase .

Result of Action

The hydrolysis of L-Histidine 4-nitroanilide results in the release of 4-nitroaniline . This compound can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Action Environment

The action of L-Histidine 4-nitroanilide can be influenced by various environmental factors. For instance, the presence and activity of specific enzymes can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: H-His-pNA is synthesized through a straightforward reaction between L-histidine and 4-nitroaniline . The reaction typically involves the formation of an amide bond between the amino group of L-histidine and the nitro group of 4-nitroaniline. The reaction conditions often include the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction can be carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: H-His-pNA primarily undergoes hydrolysis reactions catalyzed by enzymes such as chymotrypsin, trypsin, and elastase . These enzymes hydrolyze the amide bond between L-histidine and 4-nitroaniline, resulting in the release of 4-nitroaniline .

Common Reagents and Conditions: The hydrolysis reactions typically occur under mild conditions, with the presence of the specific enzyme being the primary requirement. The reactions are often carried out in buffered solutions to maintain the optimal pH for enzyme activity.

Major Products Formed: The major product formed from the hydrolysis of this compound is 4-nitroaniline . This product can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Scientific Research Applications

H-His-pNA is extensively used in biochemical research as a substrate to measure the activity of proteolytic enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of physiological functions.

In addition to its use in enzyme activity assays, this compound is also employed in studies related to enzyme kinetics and inhibition. Researchers use this compound to investigate the catalytic mechanisms of proteolytic enzymes and to screen for potential enzyme inhibitors.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUATUQRWYXUCA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428626
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70324-65-1
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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